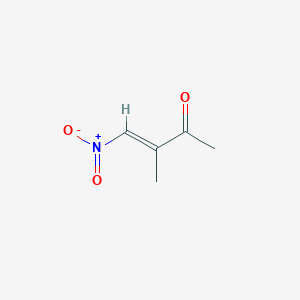
(E)-3-Methyl-4-nitro-3-butene-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Methyl-4-nitro-3-butene-2-one, also known as MNB, is a chemical compound that has been widely used in scientific research. This compound is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. MNB is a versatile compound that has been used in various fields of research, including organic chemistry, medicinal chemistry, and biochemistry. In
Aplicaciones Científicas De Investigación
(E)-3-Methyl-4-nitro-3-butene-2-one has been used in various fields of scientific research, including organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, this compound has been used as a starting material for the synthesis of various compounds such as 3-methyl-4-nitro-3-butenoic acid, 3-methyl-4-nitro-3-butanol, and 3-methyl-4-nitro-3-buten-1-ol. In medicinal chemistry, this compound has been used as a scaffold for the design of potential anticancer agents and anti-inflammatory agents. In biochemistry, this compound has been used as a probe for the detection of reactive oxygen species and as a substrate for the study of enzyme kinetics.
Mecanismo De Acción
The mechanism of action of (E)-3-Methyl-4-nitro-3-butene-2-one is not fully understood. However, it is known that this compound can undergo nucleophilic addition reactions with various nucleophiles such as thiols, amines, and hydrazines. The resulting adducts can then undergo further reactions such as oxidation, reduction, and cyclization. This compound has also been shown to undergo Michael addition reactions with various electron-rich olefins such as enones and imines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce oxidative stress and DNA damage in various cell lines. This compound has also been shown to inhibit the growth of various cancer cell lines such as HeLa and MCF-7. In vivo studies have shown that this compound can induce hepatotoxicity and nephrotoxicity in rats and mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-Methyl-4-nitro-3-butene-2-one has several advantages as a research tool. It is a versatile compound that can be used in various fields of research. This compound is also relatively easy to synthesize and purify. However, this compound has several limitations as well. It is a toxic compound that can cause harm to researchers if not handled properly. This compound is also unstable in aqueous solutions and can undergo hydrolysis or decomposition.
Direcciones Futuras
There are several future directions for the research of (E)-3-Methyl-4-nitro-3-butene-2-one. One direction is the development of this compound derivatives with improved pharmacological properties such as increased potency and selectivity. Another direction is the study of the mechanism of action of this compound and its derivatives. The identification of the molecular targets of this compound and its derivatives can lead to the development of new therapeutic agents. Furthermore, the development of new methods for the synthesis of this compound and its derivatives can improve the yield and purity of these compounds. Finally, the study of the toxicity and safety of this compound and its derivatives is essential for their potential use as therapeutic agents.
Métodos De Síntesis
The synthesis of (E)-3-Methyl-4-nitro-3-butene-2-one involves the reaction of 3-methyl-2-butanone with nitric acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or acetic anhydride. The yield of this compound can be improved by using a higher concentration of nitric acid, a lower temperature, and a longer reaction time. The purity of this compound can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
149795-00-6 |
|---|---|
Fórmula molecular |
C5H7NO3 |
Peso molecular |
129.11 g/mol |
Nombre IUPAC |
(E)-3-methyl-4-nitrobut-3-en-2-one |
InChI |
InChI=1S/C5H7NO3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3/b4-3+ |
Clave InChI |
HBLOOLAOJAVRTK-ONEGZZNKSA-N |
SMILES isomérico |
C/C(=C\[N+](=O)[O-])/C(=O)C |
SMILES |
CC(=C[N+](=O)[O-])C(=O)C |
SMILES canónico |
CC(=C[N+](=O)[O-])C(=O)C |
Sinónimos |
3-Buten-2-one, 3-methyl-4-nitro-, (3E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




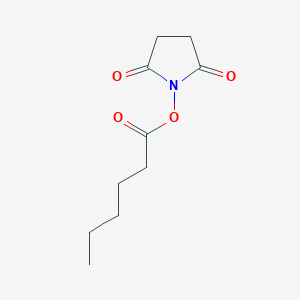
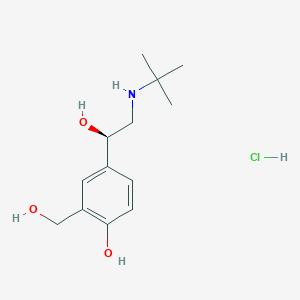
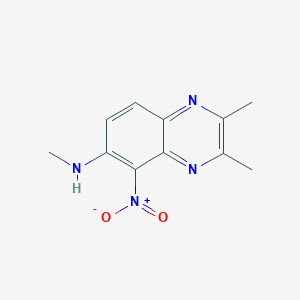

![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)
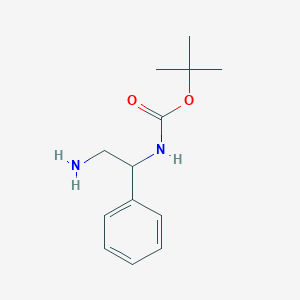
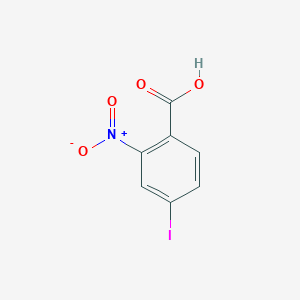
![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)
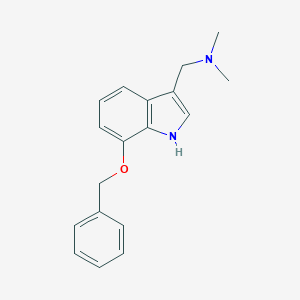
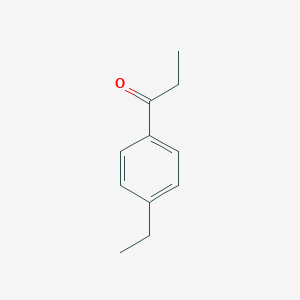
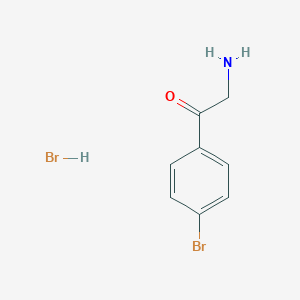
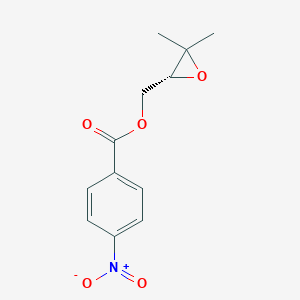
![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)